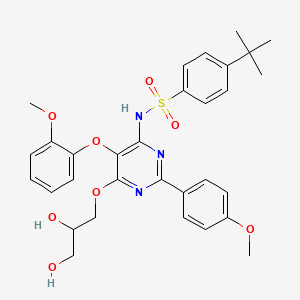
Salicylanilide
Overview
Description
Salicylanilide is a chemical compound that is the amide of salicylic acid and aniline. It is classified as both a salicylamide and an anilide. This compound has a wide range of pharmacological uses, particularly in its halogenated forms. This compound derivatives have been used for decades in human and veterinary medicine as anthelmintics, disinfectants, and antifungal agents .
Mechanism of Action
Target of Action
Salicylanilide primarily targets the oxidative phosphorylation process in cells . It also inhibits the protein tyrosine kinase epidermal growth factor receptor . These targets play a crucial role in energy production and signal transduction within cells, respectively.
Mode of Action
this compound interacts with its targets by uncoupling the oxidative phosphorylation process, thereby disrupting the production of ATP, the cellular "fuel" . It also inhibits the protein tyrosine kinase epidermal growth factor receptor, which is involved in cell signaling .
Biochemical Pathways
this compound affects several biochemical pathways. It modulates different signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways . These pathways are involved in various cellular processes, including cell growth, cell cycle progression, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of energy production due to the uncoupling of oxidative phosphorylation . This leads to a decrease in ATP production, impairing various cellular processes . Additionally, the inhibition of protein tyrosine kinase epidermal growth factor receptor and modulation of various signaling pathways can lead to changes in cell growth and apoptosis .
Biochemical Analysis
Biochemical Properties
Salicylanilide plays a role in biochemical reactions by interacting with various enzymes and proteins. For instance, it has been found to interact with multidrug efflux pumps and nitroreductase, two key enzymes in Gram-negative bacteria . These interactions can influence the susceptibility of these bacteria to this compound .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. For example, when efflux in Gram-negative bacteria is compromised, this compound can become a potent antibiotic, dissipating the proton motive force (PMF), increasing oxidative stress, and reducing ATP production to cause cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it can bind to multidrug efflux pumps and nitroreductase, inhibiting their function and leading to increased susceptibility of Gram-negative bacteria to the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that enhanced nitroreductase activity can lead to adaptive resistance to this compound. This also causes collateral susceptibility to clinical nitro-prodrug antibiotics .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found to synergize with the membrane permeabilizing antibiotic colistin against high-density infections of multidrug-resistant Gram-negative clinical isolates in a murine abscess model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as multidrug efflux pumps and nitroreductase, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For instance, it has been found to localize to specific compartments or organelles in cells through interactions with targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylanilide is conventionally prepared by reacting salicylic acid with aniline in the presence of a condensing agent such as phosphorus trichloride. The reaction is exothermic and typically involves the slow addition of phosphorus trichloride to a mixture of salicylic acid and aniline. The reaction mixture is then heated to an elevated temperature to complete the elimination of hydrogen chloride .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to manage the exothermic nature of the reaction and to ensure high yields of pure this compound. The use of phosphorus trichloride as a condensing agent is common due to its effectiveness in facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
Salicylanilide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives such as niclosamide, oxyclozanide, and rafoxanide.
Scientific Research Applications
Salicylanilide and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their antimicrobial and antifungal properties.
Medicine: Halogenated derivatives are used as anthelmintics and have shown potential in anticancer research. .
Industry: Used in the formulation of disinfectants and antiseptics.
Comparison with Similar Compounds
Salicylanilide is unique due to its broad spectrum of biological activities. Similar compounds include:
Niclosamide: A halogenated derivative used as an anthelmintic and studied for its anticancer properties.
Oxyclozanide: Another halogenated derivative with anthelmintic and antimicrobial activities.
Rafoxanide: Used primarily as a flukicide in veterinary medicine
This compound stands out due to its versatility and the extensive research into its various pharmacological applications.
Properties
IUPAC Name |
2-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEDVNSFRWHDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2593-10-4 (hydrochloride salt) | |
| Record name | Salicylanilide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021784 | |
| Record name | Salicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS] | |
| Record name | Salicylanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | Salicylanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-17-2 | |
| Record name | Salicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylanilide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SALICYLANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SALICYLANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-hydroxy-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP8NEY345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do salicylanilides exert their antimicrobial effects?
A: Salicylanilides demonstrate a complex mechanism of action against various microorganisms, involving multiple targets. Some studies suggest they disrupt cell membrane function, [] while others point to the inhibition of essential enzymes like two-component regulatory systems (TCS) [] or interference with energy production by disrupting the proton motive force. []
Q2: Are there specific structural features of salicylanilides that contribute to their antimicrobial activity?
A: Yes, research has revealed a strong structure-activity relationship for salicylanilides. Lipophilicity, influenced by the presence of halogen or alkyl substituents, plays a crucial role in their activity. [, ] For instance, salicylanilides halogenated at specific positions (4′,5; 2′,4′,5; 3,4′,5; 3′,4′,5; 4,4′,5; 2′,3,4′,5; 3,3′,4′,5; 2′,3,4′,5,5′) exhibit high activity in the presence of soap. [] Additionally, electron-withdrawing groups, particularly in the salicyloyl ring, enhance activity, [] while hydrophobic groups in the anilide moiety also contribute to potency. []
Q3: How does the conformation of salicylanilides influence their activity?
A: Salicylanilides typically exist in two main conformations stabilized by intramolecular hydrogen bonds: the "closed-ring" conformation (OH…O=C hydrogen bonded) and the "open-ring" conformation (NH…O hydrogen bonded). [, ] The presence and position of substituents, especially at the 3- and/or 2′(6′)-positions, can shift the equilibrium between these conformations. [] This conformational flexibility might influence their interaction with biological targets and consequently their activity.
Q4: Can you elaborate on the interaction of salicylanilides with tubulin and their potential as anticancer agents?
A: Research has identified salicylanilides as potential inhibitors of tubulin polymerization, a crucial process for cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death, suggesting their potential as anticancer agents. Notably, some salicylanilides, like compound 6 in a specific study, demonstrate similar effects on tubulin polymerization and cell cycle arrest as the known tubulin inhibitor TUB015. []
Q5: How do salicylanilides interact with the STAT3 signaling pathway?
A: Salicylanilides have shown promising activity as inhibitors of the STAT3 signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. They can reduce the levels of phosphorylated STAT3 (p-STAT3Tyr705), a crucial step in STAT3 activation, without affecting the total STAT3 protein levels. [] This selective inhibition of STAT3 phosphorylation highlights their potential as targeted anticancer therapies.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of salicylanilides?
A: Research indicates that salicylanilides are well-absorbed following oral administration. [] They are primarily metabolized in the liver, forming sulphate and glucuronide conjugates of the parent compound and various phenolic metabolites. [] Excretion occurs through both urine and bile, with radioactivity detectable in tissues like blood, kidney, liver, and fat several days post-administration. [] Interestingly, studies have observed sex-differences in both the excretion route and the proportions of urinary metabolites. []
Q7: Are there strategies to improve the delivery and targeting of salicylanilides?
A: Yes, ongoing research explores various drug delivery strategies to enhance the efficacy and reduce potential side effects of salicylanilides. One promising approach involves conjugating salicylanilides to carrier peptides, such as oligotuftsins, to improve their cellular uptake and targeting to specific tissues like glioblastoma cells. []
Q8: What analytical techniques are commonly employed for the characterization and quantification of salicylanilides?
A8: Several analytical methods are utilized for studying salicylanilides, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection (HPLC-FLD), enables the separation and quantification of various halogenated salicylanilides in complex mixtures like cosmetics. [, ]
- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to elucidate the structure and conformation of salicylanilides. [, ] Infrared (IR) spectroscopy provides information about functional groups and hydrogen bonding patterns. []
- Densitometry: This technique, coupled with thin-layer chromatography, can be employed to detect and quantify salicylanilides, using visualizing reagents like brilliant green to enhance sensitivity. []
Q9: What is the environmental impact of salicylanilides, and are there measures to mitigate potential risks?
A: While salicylanilides offer several benefits, it is essential to consider their potential environmental impact. Some salicylanilides, like compound 4c in a particular study, demonstrated reduced toxicity in fish (Danio rerio) compared to the parent compound niclosamide, highlighting the possibility of designing safer alternatives. [] Additionally, research focusing on the biodegradability and environmental fate of salicylanilides is crucial to ensure their responsible use and minimize potential ecological risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


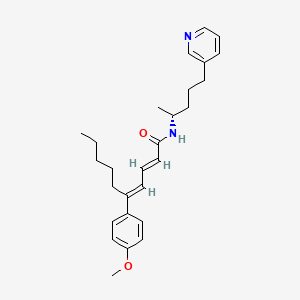
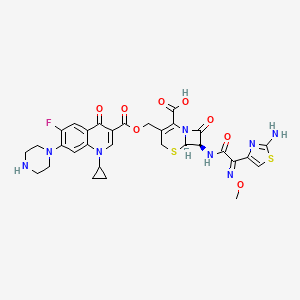
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)
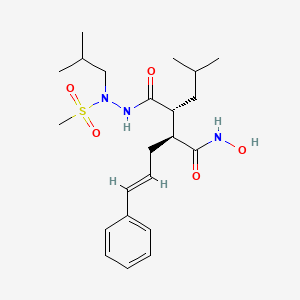
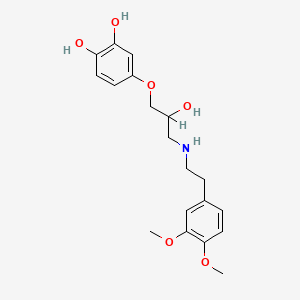
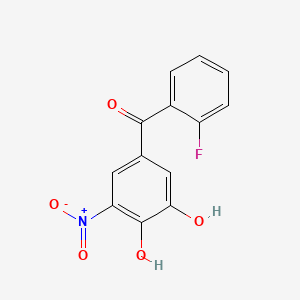
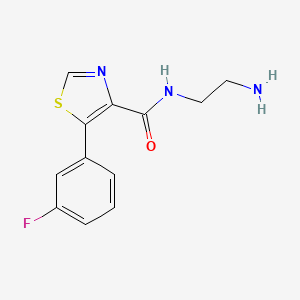
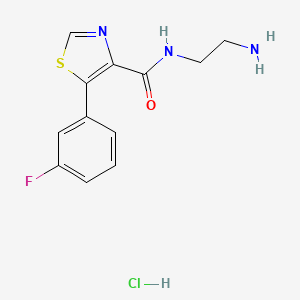
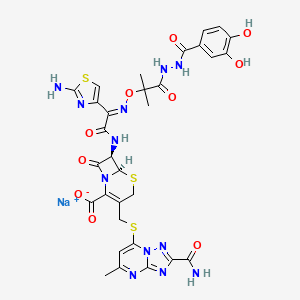
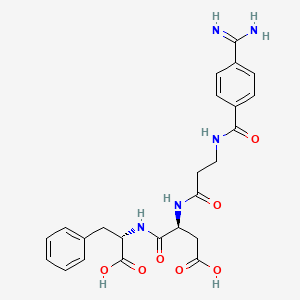
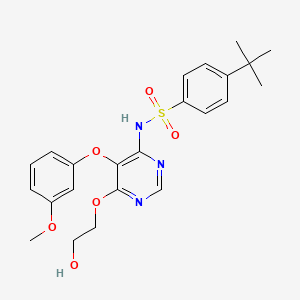
![N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide](/img/structure/B1680689.png)
